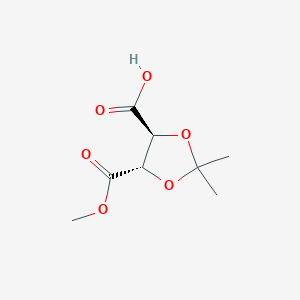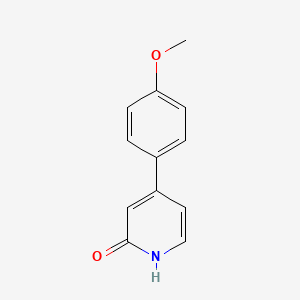
3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF: is an organozinc compound commonly used in organic synthesis. It is a solution of 3-ethoxycarbonylphenylzinc bromide in tetrahydrofuran (THF) at a concentration of 0.50 M. This compound is known for its reactivity and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxycarbonylphenylzinc bromide typically involves the reaction of 3-bromoethyl benzoate with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Bromoethyl benzoate+Zn→3-Ethoxycarbonylphenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of 3-ethoxycarbonylphenylzinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 3-Ethoxycarbonylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in cross-coupling reactions such as Negishi coupling.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and other electrophilic compounds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products: The major products formed from reactions involving 3-ethoxycarbonylphenylzinc bromide depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction with an alkyl halide, the product would be a substituted aromatic compound.
科学的研究の応用
3-Ethoxycarbonylphenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and materials.
作用機序
The mechanism by which 3-ethoxycarbonylphenylzinc bromide exerts its effects involves the transfer of the ethoxycarbonylphenyl group to an electrophile. The zinc atom acts as a nucleophilic center, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and reactants used.
類似化合物との比較
- 4-Ethoxycarbonylphenylzinc bromide
- 2-Ethoxycarbonylphenylzinc bromide
- 3-Methoxycarbonylphenylzinc bromide
Comparison: 3-Ethoxycarbonylphenylzinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of products formed. Compared to its isomers, it may exhibit different reactivity profiles and selectivity in chemical reactions.
特性
IUPAC Name |
bromozinc(1+);ethyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKAIKLQEZUTMG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C[C-]=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














